Enhanced In Vivo Potency and Duration of Antinociception in Primates Compared to Buprenorphine
BU08028 demonstrates significantly higher in vivo potency and a much longer duration of action for antinociception compared to its structural analogue buprenorphine. In a rhesus monkey model of acute thermal nociception, the effective dose range for BU08028 was an order of magnitude lower than that of buprenorphine, and its analgesic effects persisted for more than 24 hours [1].
| Evidence Dimension | Effective Dose Range for Antinociception and Duration of Effect |
|---|---|
| Target Compound Data | 0.001 - 0.01 mg/kg; Duration >24 hours |
| Comparator Or Baseline | Buprenorphine: 0.01 - 0.1 mg/kg; Duration shorter than BU08028 |
| Quantified Difference | Approximately 10-fold greater potency and markedly longer duration for BU08028. |
| Conditions | Systemic administration in rhesus monkeys; acute thermal nociception assay. |
Why This Matters
This superior potency and extended duration profile in a nonhuman primate model indicates BU08028 can be used at lower doses and less frequent administration to achieve sustained analgesia, a critical advantage for designing chronic pain or long-term behavioral studies.
- [1] Ding H, et al. BU08028 Displays a Promising Therapeutic Profile as an Analgesic in Monkeys. FASEB J. 2015 Apr 1;29(S1):616.2. View Source
